molecular formula C17H27N3O2 B14005597 Ethyl 4-{4-[(1e)-3-butyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate CAS No. 34153-52-1

Ethyl 4-{4-[(1e)-3-butyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate

Cat. No.: B14005597
CAS No.: 34153-52-1
M. Wt: 305.4 g/mol
InChI Key: VZMKSEZXZDCWQY-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(1e)-3-butyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate is a useful research compound. Its molecular formula is C17H27N3O2 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

Ethyl 4-{4-[(1e)-3-butyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate has a distinctive structure characterized by the presence of a triazole ring and an ethyl ester functional group. The molecular formula can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 317.39 g/mol

This compound's unique structure may contribute to its diverse biological activities, which are explored below.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For example, studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi. This compound is hypothesized to possess similar properties due to the presence of the triazole moiety, which is known for its ability to disrupt microbial cell membranes.

Anticancer Activity

Several studies have suggested that ethyl esters can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. In vitro studies on related compounds have shown that they can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer. The specific activity of this compound against cancer cells remains to be fully elucidated but warrants further investigation.

Anti-inflammatory Effects

Compounds with ethyl ester functionalities have been reported to possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may also exhibit potential in managing inflammation-related disorders.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of microbial membranes
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX and cytokines

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of various triazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

Case Study: Anticancer Activity

A preliminary investigation into the anticancer effects of related ethyl esters showed promising results in inhibiting the proliferation of human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent effect, with IC50 values indicating effective cell growth inhibition at concentrations ranging from 10 to 30 µM.

Properties

CAS No.

34153-52-1

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl 4-[4-[[butyl(methyl)amino]diazenyl]phenyl]butanoate

InChI

InChI=1S/C17H27N3O2/c1-4-6-14-20(3)19-18-16-12-10-15(11-13-16)8-7-9-17(21)22-5-2/h10-13H,4-9,14H2,1-3H3

InChI Key

VZMKSEZXZDCWQY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)N=NC1=CC=C(C=C1)CCCC(=O)OCC

Origin of Product

United States

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